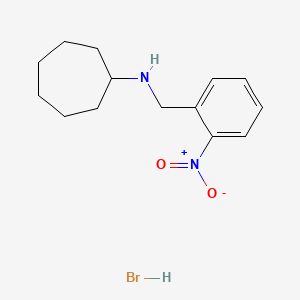

N-(2-nitrobenzyl)cycloheptanamine hydrobromide

Description

N-(2-nitrobenzyl)cycloheptanamine hydrobromide is a secondary amine derivative featuring a cycloheptane ring substituted with a 2-nitrobenzyl group and formulated as a hydrobromide salt. The hydrobromide counterion enhances aqueous solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .

Properties

IUPAC Name |

N-[(2-nitrophenyl)methyl]cycloheptanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.BrH/c17-16(18)14-10-6-5-7-12(14)11-15-13-8-3-1-2-4-9-13;/h5-7,10,13,15H,1-4,8-9,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKDUVPFTGCHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrobenzyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanamine with 2-nitrobenzyl bromide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrobenzyl)cycloheptanamine hydrobromide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in appropriate solvents.

Major Products Formed

Reduction: N-(2-aminobenzyl)cycloheptanamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-nitrobenzyl)cycloheptanamine hydrobromide serves as a building block for synthesizing more complex molecules. Its reactive nitro group can undergo various transformations, making it valuable in organic synthesis.

Biology

The compound is significant in biological studies, particularly as a photoremovable protecting group . Upon irradiation, the nitro group can undergo photochemical reactions, releasing protected agents which can be utilized in biochemical assays.

Mechanism of Action:

- The photochemical activity of the nitro group leads to the formation of aci-nitro intermediates upon light exposure. These intermediates can then react further to yield various products relevant in biochemical pathways.

Pharmaceutical Applications

This compound has potential applications in drug development, particularly as a candidate for anti-tuberculosis agents . In vitro studies have shown that derivatives of this compound exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentration (MIC) values below 1 µg/mL.

Case Study 1: Anti-Tuberculosis Activity

A study demonstrated that certain analogs of this compound showed significant activity against M.tb. The structure-activity relationship (SAR) indicated that modifications to the nitro group position influenced lipophilicity and interaction with target enzymes.

Case Study 2: Photochemical Applications

Research has highlighted the utility of N-(2-nitrobenzyl) compounds in photochemistry. The ability to release protected agents upon irradiation has been exploited in drug delivery systems and other biochemical applications, showcasing its versatility as a photoremovable protecting group.

Mechanism of Action

The mechanism of action of N-(2-nitrobenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzyl group can also participate in binding interactions with proteins or other macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-nitrobenzyl)cycloheptanamine hydrobromide with five analogs, emphasizing structural variations, physicochemical properties, and implications.

Structural and Physicochemical Properties

Key Observations:

Ring Size Effects: Cycloheptane vs. Cyclopentane: The larger cycloheptane ring increases molecular weight (~328 vs. Cyclopropane: The strained cyclopropane ring () may confer unique reactivity or binding properties in biological systems .

Methoxy/Ethoxy Groups (Electron-Donating): Increase hydrophilicity and hydrogen-bonding capacity, as seen in the 3-ethoxy-4-methoxy () and 3,4,5-trimethoxy () derivatives. These groups enhance solubility, critical for drug delivery .

Counterion Differences :

- Hydrobromide vs. Hydrochloride: Hydrobromide salts (e.g., target compound) generally exhibit higher molecular weights and slightly lower solubility in water compared to hydrochlorides () .

Biological Activity

N-(2-nitrobenzyl)cycloheptanamine hydrobromide is a compound characterized by a nitrobenzyl group attached to a cycloheptanamine moiety, with the hydrobromide salt form enhancing its solubility and stability. This compound has garnered attention in various fields, particularly for its biological activity , which includes potential therapeutic applications in medicine and significant interactions with biological systems.

The biological activity of this compound is primarily influenced by the presence of the nitro group. Nitro compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. This interaction often results in enzyme inhibition or modulation of receptor activity, which can have therapeutic implications.

- Enzyme Inhibition : The nitro group can deactivate certain enzymes through covalent binding after reduction, which may lead to desired therapeutic effects or toxicity depending on the context .

- Receptor Modulation : The cycloheptanamine portion can bind to specific receptors, potentially altering their activity and influencing various physiological responses.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

- Antimicrobial Activity : Nitro-containing compounds are often effective against a variety of pathogens. For instance, they can produce toxic intermediates upon reduction that damage microbial DNA, leading to cell death .

- Anticancer Properties : Some nitro derivatives have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and survival .

- Neurological Effects : Due to their ability to cross the blood-brain barrier, these compounds may have implications in neuropharmacology, particularly concerning neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

- Antimicrobial Effects : A study highlighted the effectiveness of nitro derivatives in treating infections caused by various microorganisms, demonstrating their mechanism through the generation of reactive oxygen species that damage cellular components .

- Cancer Treatment : Research involving cyclin-dependent kinase (CDK) inhibitors has shown that structural analogs of nitro compounds can selectively inhibit CDK9, a target implicated in several cancers. These findings suggest a potential pathway for developing new anticancer therapies using nitro-containing compounds .

- Neuroprotective Potential : Investigations into multitarget drugs for Alzheimer’s disease have indicated that nitro compounds could serve as effective inhibitors of cholinesterase and NMDA receptors, which are crucial for cognitive function. The presence of the nitro group enhances their binding affinity to these targets .

Data Table: Biological Activities of Nitro Compounds

| Activity Type | Description | Example Compounds |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria/fungi through DNA damage | Metronidazole, Chloramphenicol |

| Anticancer | Targets specific kinases involved in cell proliferation | CDK9 inhibitors |

| Neuroprotective | Inhibits cholinesterase and NMDA receptors | γ-Carboline derivatives |

| Anti-inflammatory | Reduces inflammation via enzyme inhibition | Various nitrobenzamide derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.